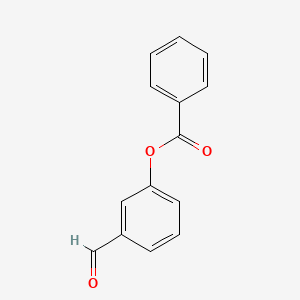

3-Formylphenyl benzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-formylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPVHTPQFPBPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Precursor Design

Regioselective Synthesis of 3-Formylphenyl Benzoate (B1203000) Isomers and Analogs

The regioselective synthesis of 3-formylphenyl benzoate isomers is paramount to avoid the formation of unwanted byproducts. The substitution pattern on the phenyl rings dictates the chemical reactivity and the strategic approach for synthesis.

A primary method for constructing the benzoate moiety is through the esterification of 3-hydroxybenzaldehyde (B18108). This reaction is a classic example of nucleophilic acyl substitution.

One common and effective method is the Schotten-Baumann reaction. youtube.comlibretexts.org This process involves treating 3-hydroxybenzaldehyde with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. youtube.comstansacademy.comyoutube.com The base serves to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of this compound and a chloride salt. youtube.com The reaction is often performed vigorously to ensure complete mixing of the reactants. libretexts.orgyoutube.com

The general reaction is as follows:

HOC₆H₄CHO + C₆H₅COCl + NaOH → C₆H₅COOC₆H₄CHO + NaCl + H₂O

An alternative pathway involves the reaction of alkali metal salicylates with benzyl (B1604629) chloride, which can be facilitated by phase transfer catalysts. google.com

Table 1: Comparison of Esterification Reaction Conditions

| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Reaction Time | Observations |

| 3-Hydroxybenzaldehyde | Benzoyl Chloride | Sodium Hydroxide | Water | 15-30 minutes | Vigorous shaking required; solid product separates out. libretexts.orgyoutube.com |

| Phenol | Benzoyl Chloride | Sodium Hydroxide | Water | ~30 minutes | Smell of benzoyl chloride disappears upon completion. stansacademy.comstansacademy.com |

Introducing a formyl group onto a substituted phenyl ring is another key synthetic step. Formylation of phenyl benzoate itself can be challenging due to the directing effects of the ester group. However, formylation of precursor molecules is a viable strategy.

Palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen) is a sophisticated method. nih.gov This reaction can be applied to precursors of this compound. The efficiency of the palladium catalyst is highly dependent on the phosphine (B1218219) ligands used. nih.gov For instance, ligands like P(1-Ad)₂(n)Bu have shown high efficiency in the formylation of aryl halides. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion and subsequent hydrogenolysis to yield the aldehyde. nih.gov

Another approach involves the Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent. This electrophilic species can then formylate an activated aromatic ring. While direct formylation of phenyl benzoate might not be efficient, this method could be applied to a precursor with a suitably activating group.

The synthesis of this compound is often accomplished through a multi-step sequence starting from more common chemicals. medium.comlibretexts.org A logical and widely used precursor is 3-hydroxybenzaldehyde, which is commercially available. wikipedia.orgsigmaaldrich.com

A typical multi-step synthesis would involve:

Protection of the aldehyde group (if necessary): Depending on the subsequent reaction conditions, the aldehyde group in 3-hydroxybenzaldehyde might need to be protected to prevent unwanted side reactions.

Esterification: The phenolic hydroxyl group is then esterified with benzoyl chloride, as described in section 2.1.1.

Deprotection: If the aldehyde was protected, the protecting group is removed in the final step to yield this compound.

Alternatively, one could start from 3-hydroxybenzoic acid. This would involve:

Reduction of the carboxylic acid: The carboxylic acid group can be selectively reduced to an aldehyde. This can be a challenging transformation that requires specific reducing agents to avoid over-reduction to the alcohol. researchgate.net

Esterification: The phenolic hydroxyl group can be esterified with benzoyl chloride either before or after the reduction step. The choice of sequence would depend on the compatibility of the functional groups with the reaction conditions.

Another potential precursor is 3-nitrobenzaldehyde. The synthesis from this starting material would proceed through the following sequence: reduction of the nitro group to an amine, diazotization of the resulting amine, and subsequent hydrolysis of the diazonium salt to yield 3-hydroxybenzaldehyde, which can then be esterified. wikipedia.orgorgsyn.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the formation of complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of this compound derivatives.

The Suzuki coupling reaction, for example, can be used to introduce new aryl or vinyl substituents. chemicalbook.com Starting with a halogenated derivative of this compound (e.g., where a bromine or iodine atom is present on either the formylphenyl or the benzoate ring), this reaction with a boronic acid in the presence of a palladium catalyst and a base can form a new C-C bond. chemicalbook.com

The Heck reaction is another valuable palladium-catalyzed process that can be used to couple a halogenated this compound derivative with an alkene. This reaction provides a route to stilbene-like derivatives.

Furthermore, palladium catalysis is instrumental in carbonylation reactions. For instance, a bromo-substituted this compound could potentially undergo palladium-catalyzed carbonylation to introduce a carboxylic acid ester or amide group, further functionalizing the molecule.

Table 2: Examples of Palladium-Catalyzed Reactions for Derivative Synthesis

| Reaction Type | Substrate Example | Reagent | Catalyst System | Potential Product |

| Suzuki Coupling | Bromo-3-formylphenyl benzoate | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted this compound |

| Heck Reaction | Iodo-3-formylphenyl benzoate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrenyl-substituted this compound |

| Carbonylation | Bromo-3-formylphenyl benzoate | Carbon monoxide, Methanol | PdCl₂(PPh₃)₂, Et₃N | Methoxycarbonyl-substituted this compound |

The aldehyde functionality of this compound is a versatile handle for various acid-catalyzed condensation and cyclization reactions, leading to a diverse range of heterocyclic derivatives.

For instance, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base or an acid catalyst. derpharmachemica.com This reaction leads to the formation of a new carbon-carbon double bond.

Aldol-type condensation reactions can also be employed, where the aldehyde reacts with a ketone or another aldehyde under acidic conditions to form an α,β-unsaturated carbonyl compound. derpharmachemica.com

Furthermore, the formyl group can participate in cyclization reactions to form heterocyclic rings. For example, reaction with a 1,2-diamine in the presence of an acid catalyst could lead to the formation of a benzodiazepine (B76468) derivative. Similarly, reaction with a hydrazine (B178648) derivative could yield a pyrazoline or pyrazole. These acid-catalyzed reactions significantly expand the molecular diversity that can be accessed from this compound. mdpi.com

Green Chemistry Principles in Efficient Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govwjpmr.com These principles guide the development of cleaner and more sustainable chemical processes. wordpress.comskpharmteco.com

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or neat, reaction conditions offer a powerful alternative. For esterification reactions similar to the synthesis of this compound, eliminating the solvent can lead to higher reaction rates, simplified purification processes, and a significant reduction in chemical waste. nih.govrsc.org

Mechanochemical methods, such as high-speed ball milling, represent another frontier in solvent-free synthesis, enabling esterification at room temperature without the need for bulk solvents. nih.gov While specific studies on the solvent-free synthesis of this compound are not extensively detailed in current literature, the successful application of these techniques to a wide range of other esters demonstrates their viability. mdpi.com Catalytic amounts of solid-supported acids or phase-transfer catalysts can be employed under solvent-free conditions, often coupled with conventional heating or microwave irradiation, to efficiently produce esters with very good yields in short reaction times. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. sciepub.comacs.org The efficient and rapid heating provided by microwave irradiation can accelerate esterification reactions from hours to mere minutes. nih.gov

In a typical esterification, microwave technology can drive reactions to completion, improving yields that might otherwise be limited by equilibrium constraints. sciepub.com For example, various studies on the synthesis of different esters show that reaction times can be reduced from several hours under conventional reflux to as little as 5-10 minutes using a microwave reactor, while achieving comparable or even higher yields. nih.govnih.gov This rapid methodology not only saves significant energy but also allows for high-throughput screening of reaction conditions and the synthesis of compound libraries. The application of microwave-assisted enzymatic esterification further enhances the green credentials of the process by combining energy efficiency with the high selectivity of biocatalysts. acs.org

| Method | Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | Several hours (e.g., 4-28 hours) | 50-80% | Well-established, simple equipment |

| Microwave-Assisted Synthesis | Minutes (e.g., 5-15 minutes) | 85-95% | Rapid heating, reduced time, higher yields, energy efficient nih.govnih.gov |

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.orgdocbrown.info

The synthesis of this compound is typically achieved through the esterification of 3-hydroxybenzaldehyde with benzoyl chloride. While this reaction can be high-yielding, its atom economy is inherently less than 100% due to the formation of a hydrogen chloride (HCl) byproduct, which must be neutralized by a base (like pyridine (B92270) or triethylamine), generating a salt as waste.

The theoretical atom economy for this reaction can be calculated as follows:

Reaction: C₇H₆O₂ (3-hydroxybenzaldehyde) + C₇H₅ClO (benzoyl chloride) → C₁₄H₁₀O₃ (this compound) + HCl

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| benzoyl chloride | C₇H₅ClO | 140.57 | Reactant |

| This compound | C₁₄H₁₀O₃ | 226.23 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (226.23 / (122.12 + 140.57)) x 100 = 86.1%

While an atom economy of 86.1% is quite high, strategies to further minimize waste involve using catalytic methods that avoid stoichiometric reagents and byproducts, thereby aligning more closely with green chemistry ideals. greenchemistry-toolkit.org

Synthesis of Structurally Related Formylphenyl Benzoate Motifs for Comparative Studies

The synthesis of structural isomers and analogs of this compound is crucial for comparative studies, such as in the development of structure-activity relationships for new materials or biologically active molecules. The ortho (2-), meta (3-), and para (4-) isomers exhibit different physical and chemical properties due to the varied positions of the formyl group on the phenyl ring.

The general synthetic approach for these isomers involves the esterification of the corresponding hydroxybenzaldehyde isomer with benzoyl chloride or a related benzoic acid derivative.

2-Formylphenyl benzoate: This ortho isomer is synthesized from 2-hydroxybenzaldehyde (salicylaldehyde). The proximity of the hydroxyl and aldehyde groups in salicylaldehyde (B1680747) can influence reactivity and makes it a versatile precursor for various heterocyclic compounds like flavans and chromene derivatives. beilstein-journals.orgorganic-chemistry.org

4-Formylphenyl benzoate: The para isomer is prepared from 4-hydroxybenzaldehyde (B117250). researchgate.netsciencemadness.orgprepchem.com A reported high-yield synthesis involves the reaction of 4-hydroxybenzaldehyde and benzoyl chloride in a micellar solution using water as a solvent, which represents a greener alternative to traditional organic solvents. lookchem.com

| Compound Name | Structure | Phenolic Precursor | Acylating Agent | General Reaction Scheme |

|---|---|---|---|---|

| 2-Formylphenyl benzoate |  | 2-hydroxybenzaldehyde (Salicylaldehyde) beilstein-journals.org | Benzoyl chloride | Ortho-isomer synthesis |

| This compound |  | 3-hydroxybenzaldehyde | Benzoyl chloride | Meta-isomer synthesis |

| 4-Formylphenyl benzoate |  | 4-hydroxybenzaldehyde lookchem.com | Benzoyl chloride | Para-isomer synthesis |

In addition to these direct isomers, other structurally related motifs are synthesized for specific research purposes. For instance, Methyl 4-(4-formylphenyl)benzoate is a biphenyl (B1667301) analog used as a building block in materials science. sigmaaldrich.com The synthesis of such derivatives expands the chemical space available for investigation and allows for fine-tuning of molecular properties.

Reactivity, Mechanistic Studies, and Chemical Transformations of 3 Formylphenyl Benzoate

Reactions Involving the Formyl Group (–CHO) of 3-Formylphenyl Benzoate (B1203000)

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and its ability to be both oxidized and reduced. Aromatic aldehydes, such as the formyl group in 3-Formylphenyl benzoate, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Additions and Condensations

The carbonyl carbon of the formyl group is a primary site for nucleophilic attack. This leads to a wide range of addition and condensation reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For this compound, this reaction provides a pathway to synthesize various substituted alkenes. For example, its reaction with diethyl malonate in the presence of a base like piperidine (B6355638) would yield a substituted styrene derivative, which is a valuable intermediate in organic synthesis. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition to the aldehyde, followed by a dehydration step. wikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org Treating this compound with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, yielding 3-vinylphenyl benzoate. The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered oxaphosphetane. libretexts.orgudel.edu This intermediate subsequently decomposes to the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgudel.edu

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to a carboxyl group, forming 3-(benzoyloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The Tollens' test, which uses a reagent of silver ions in an ammonia solution ([Ag(NH₃)₂]⁺), is a classic qualitative test for aldehydes. aakash.ac.inbyjus.comlibretexts.org While it is generally effective for aliphatic aldehydes, its reactivity with aromatic aldehydes can be slower, though a positive test (formation of a silver mirror) is still expected. aakash.ac.in

Reduction: Selective reduction of the aldehyde in the presence of the ester is achievable using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction of this compound with NaBH₄ in an alcoholic solvent like methanol or ethanol would yield (3-(benzoyloxy)phenyl)methanol. masterorganicchemistry.comugm.ac.idresearchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

| Reaction | Reagent | Product |

| Oxidation | KMnO₄ or Tollens' Reagent | 3-(benzoyloxy)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3-(benzoyloxy)phenyl)methanol |

Derivatization for Further Synthetic Utility

The formyl group can be converted into other functional groups, which serve as protecting groups or as intermediates for more complex molecular architectures.

Imine Formation: Aldehydes react with primary amines under mildly acidic conditions to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. chemistrysteps.commasterorganicchemistry.com This reaction is a condensation process involving nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com For example, reacting this compound with aniline would produce the corresponding N-phenyl imine. This reaction is reversible and can be driven to completion by removing the water formed. youtube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the formyl group of this compound can be converted into an acetal. This reaction is often used to protect the aldehyde functionality during reactions that would otherwise affect it. organic-chemistry.org For instance, reacting the compound with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) would form a cyclic acetal (a 1,3-dioxolane derivative). organic-chemistry.org This protecting group is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. organic-chemistry.org

Transformations at the Benzoate Ester Moiety

The benzoate ester group is another reactive center in the this compound molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ester linkage can be cleaved by hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: Heating this compound with water in the presence of a strong acid catalyst (e.g., H₂SO₄) results in its hydrolysis to benzoic acid and 3-hydroxybenzaldehyde (B18108). The reaction is reversible, and its mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction yields the salt of the carboxylic acid (sodium benzoate) and the alcohol (sodium 3-formylphenoxide), which upon acidic workup gives benzoic acid and 3-hydroxybenzaldehyde. The mechanism proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. chemrxiv.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would lead to the formation of methyl benzoate and 3-hydroxybenzaldehyde. This reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. organic-chemistry.org

Modulation of Benzoate Substituents and their Impact on Reactivity

The rate of nucleophilic acyl substitution reactions, such as hydrolysis, is significantly influenced by the electronic nature of substituents on both the acyl and the phenyl portions of the ester. Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates provide insight into these electronic effects.

Electron-withdrawing groups (EWGs) on the leaving phenoxide group (the "phenyl" part of phenyl benzoate) stabilize the negative charge of the departing phenoxide ion, making it a better leaving group and thus increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, making it a poorer leaving group and slowing down the reaction.

Similarly, EWGs on the benzoyl group (the "benzoate" part) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the hydrolysis rate. EDGs on the benzoyl group have the opposite effect. These relationships can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). msudenver.edusemanticscholar.org

The table below illustrates the effect of substituents on the second-order rate constants (k₂) for the alkaline hydrolysis of various substituted phenyl benzoates.

Table of Relative Hydrolysis Rates for Substituted Phenyl Benzoates

| Substituent on Phenyl Ring (Leaving Group) | Substituent Type | Relative Rate of Hydrolysis |

|---|---|---|

| 4-NO₂ | Strong EWG | Increases significantly |

| 4-Cl | Weak EWG | Increases |

| H (unsubstituted) | Reference | Baseline |

| 4-CH₃ | Weak EDG | Decreases |

This table provides a qualitative representation based on established principles of electronic effects in ester hydrolysis. chemrxiv.orgresearchgate.netresearchgate.netrsc.org

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot synthesis to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.netmdpi.com Aromatic aldehydes, the class of compounds to which this compound belongs, are key building blocks in a multitude of such reactions, leading to the efficient synthesis of complex molecular architectures.

The aldehyde functionality in these molecules serves as a crucial electrophilic center, readily undergoing nucleophilic attack to initiate a cascade of bond-forming events. For instance, in a copper-catalyzed three-component reaction, 2-methylindole, various aromatic aldehydes, and cyclic dienophiles can react to form diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org Similarly, an efficient synthesis of disubstituted γ-butyrolactones and spirocyclopropanes has been developed through a multicomponent reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org

Another notable example is the synthesis of highly functionalized enantioenriched tetrahydropyridines through a spirocyclic chiral phosphoric acid-catalyzed one-pot multicomponent reaction of aromatic aldehydes, anilines, and β-ketoesters. rsc.org These examples underscore the utility of the aldehyde group in facilitating complex, atom-economical transformations.

The following table summarizes representative multicomponent reactions involving aromatic aldehydes, illustrating the diversity of products that can be synthesized.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, anilines, β-ketoesters | Spirocyclic chiral phosphoric acid | Enantioenriched tetrahydropyridines | rsc.org |

| 2-Methylindole, aromatic aldehydes, cyclic dienophiles | Copper sulfate, refluxing toluene | Spirotetrahydrocarbazoles | beilstein-journals.org |

| Aldehydes, Meldrum's acid, sulfoxonium ylides | Mild conditions | Disubstituted γ-butyrolactones and spirocyclopropanes | rsc.org |

| Aromatic aldehydes, malononitrile, resorcinol/naphthol | Zn(L-proline)2 | Pyran-annulated heterocyclic compounds | researchgate.net |

| 2-(Phenylethynyl)benzaldehyde, primary amine, diphenylphosphine oxide | Various catalysts (e.g., ZrCl4, AgOAc) | Phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline | rsc.org |

Advanced Mechanistic Investigations

Understanding the intricate details of reaction mechanisms is fundamental to optimizing reaction conditions and designing new synthetic methodologies. For reactions involving aromatic aldehydes, a combination of spectroscopic and computational techniques provides deep insights into reaction pathways, intermediates, and transition states.

Reaction Pathway Elucidation via Spectroscopic and Computational Methods

Spectroscopic methods are invaluable for monitoring the progress of a reaction and identifying transient species. Infrared (IR) spectroscopy, for example, can be used to follow the disappearance of the characteristic C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) and the appearance of new functional groups in the product. chegg.comresearchgate.netdocbrown.info Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for tracking reactions, with the aldehydic proton signal being a key marker for the consumption of the starting material. chegg.com In the study of the condensation reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole, both IR and NMR spectroscopy were used to identify stable hemiaminal intermediates. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating reaction mechanisms. acs.org These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. For instance, a theoretical study on the H-abstractions of benzaldehyde (B42025) by various radicals employed high-level ab initio calculations to predict rate coefficients, which are crucial for kinetic modeling of combustion chemistry. acs.org Similarly, computational studies have been used to investigate the stereochemistry of the Darzen reaction, a condensation reaction between a ketone or aldehyde and an α-haloester, by modeling the cyclic transition states.

The gas-phase oxidation of benzaldehyde has been investigated in a jet-stirred reactor, with product formation profiles analyzed by gas chromatography. researchgate.net This experimental data, when compared with kinetic models, helps to refine the understanding of the reaction network and the dominant reaction pathways. researchgate.net

Identification of Key Intermediates and Transition States

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In many reactions of aldehydes, tetrahedral intermediates are formed upon nucleophilic addition to the carbonyl group. While often transient and difficult to isolate, their existence can be inferred from spectroscopic data or trapping experiments. In the Cannizzaro reaction, a base-induced disproportionation of a non-enolizable aldehyde, a tetrahedral intermediate is formed by the attack of a hydroxide ion on the aldehyde carbonyl. wikipedia.org

Transition state theory is a cornerstone of understanding chemical reactivity. Computational modeling allows for the geometric and energetic characterization of transition states, which are the highest energy points along a reaction coordinate. For example, in the oxidation of substituted benzaldehydes, a cyclic, symmetrical transition state has been proposed for the decomposition of an intermediate chromate ester. zenodo.org The calculated structures of transition states in the conjugate addition of amino acid esters to para-quinone methides, catalyzed by a chiral aldehyde, have been used to predict the diastereoselectivity of the reaction. researchgate.net

The following table provides examples of how advanced techniques are applied to investigate the mechanisms of reactions involving aromatic aldehydes.

| Reaction Type | Investigated Aspect | Method(s) | Findings | Reference |

| H-abstraction from benzaldehyde | Reaction kinetics and thermochemistry | Ab initio calculations (CCSD(T)), RRKM master equation | Prediction of rate coefficients and identification of dominant abstraction sites. | acs.org |

| Darzen reaction of benzaldehyde | Stereochemistry and reaction pathway | Computational modeling (HF/3-21G*) | Proposal of a cyclic transition state to explain the stereochemical outcome. | |

| Condensation with a primary amine | Intermediate identification | IR, Raman, NMR spectroscopy, X-ray crystallography | Characterization of stable hemiaminal intermediates. | mdpi.com |

| Oxidation of benzaldehyde | Product formation and reaction pathways | Jet-stirred reactor experiments, gas chromatography, kinetic modeling | Identification of major products and confirmation of phenyl radical formation. | researchgate.net |

| Knoevenagel condensation | Reaction progress and mechanism | In situ time-resolved Raman spectroscopy, single-crystal X-ray diffraction | Direct conversion of reactants to products observed, with a proposed mechanism involving activation of the aldehyde by hydrogen bonding. | researchgate.net |

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration of 3-Formylphenyl Benzoate (B1203000) in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the use of specific organic molecules, known as linkers or nodes, to build extended porous structures. mdpi.comtcichemicals.com Aldehyde-containing molecules are frequently employed as linkers in the construction of imine-linked COFs due to their reactivity with amine-containing monomers. tcichemicals.comtcichemicals.com

Role as a Linker or Node in Porous Material Architectures

There is no available research in scientific literature demonstrating the use of 3-Formylphenyl benzoate as a linker or node in the synthesis of COFs or MOFs. For a molecule to act as a linker and form a porous framework, it typically requires at least two reactive sites to enable polymerization into a 2D or 3D network. mdpi.com As this compound possesses only one formyl group, it would theoretically act as a monofunctional unit, which would terminate framework growth rather than propagate it. It could potentially be used as a modulator to control crystal size or cap pores, but no studies have been published to confirm this role.

Design of Functionalized COFs and MOFs with Enhanced Properties

The functionalization of COFs and MOFs is a key strategy for tailoring their properties for specific applications. nih.gov This can be achieved by incorporating functional groups into the linkers before synthesis or by modifying the framework after its construction. nih.gov The benzoate group in this compound could be considered a functional moiety. However, no literature exists that describes the design or synthesis of COFs or MOFs incorporating this specific compound to enhance properties such as gas sorption, catalysis, or sensing.

Application in Polymer Science

The principles of polymer chemistry allow for the synthesis of a vast array of materials by linking monomer units together. ekb.eg The selection of monomers is critical as it dictates the structure and properties of the resulting polymer.

Monomer for Functional Polymer Synthesis

A search of the available chemical literature does not provide any instances of this compound being used as a monomer for the synthesis of functional polymers. mdpi.com For a compound to serve as a monomer in most common polymerization reactions (e.g., step-growth or chain-growth), it generally needs to be bifunctional or contain a polymerizable group like a vinyl group. mdpi.comresearchgate.net this compound, being a monofunctional aldehyde, is not structured to act as a repeating unit in a polymer chain on its own.

Incorporating Formylphenyl Benzoate Units into Polymer Backbones or Side Chains

There are no published studies detailing the incorporation of this compound units into polymer backbones or as side chains. While methods exist to graft molecules onto polymer chains, or to synthesize polymers from monomers containing similar functional groups, mdpi.comnsf.gov no research has been found that specifically utilizes this compound for this purpose.

Contributions to Supramolecular Chemistry and Molecular Recognition

Design of Self-Assembled Systems

The concept of self-assembly is central to the bottom-up fabrication of functional nanomaterials. In this context, this compound can be envisioned as a versatile building block, or "tecton," for the construction of pre-programmed supramolecular architectures. The formyl (-CHO) group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. This capability allows it to engage in directional hydrogen bonding with suitable donor molecules, a key interaction in driving the self-assembly process.

While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry suggest its potential in forming liquid crystals, gels, or porous organic frameworks. By co-crystallizing this compound with other molecules that possess complementary functional groups (e.g., hydrogen bond donors like carboxylic acids or amides), it is possible to engineer complex multi-component self-assembled systems with emergent properties.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, a variety of non-covalent interactions are expected to play a critical role in its crystal packing.

π-π Stacking: The two phenyl rings in this compound can engage in π-π stacking interactions. Depending on the relative orientation of the rings, these can be of a face-to-face or offset (displaced) nature. These interactions contribute significantly to the cohesive energy of the crystal and play a vital role in determining the packing efficiency and the electronic properties of the resulting solid.

The table below summarizes the potential non-covalent interactions involving this compound and their likely role in its supramolecular assembly.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| C–H···O Hydrogen Bonding | Formyl group (acceptor), Phenyl C-H (donor) | Directional control, formation of tapes and sheets |

| π-π Stacking | Phenyl rings | Stabilization of extended structures, influence on electronic properties |

| Dipole-Dipole Interactions | Ester and Formyl groups | Contribution to overall lattice energy and packing |

| van der Waals Forces | Entire molecule | Non-directional packing stabilization |

Advanced Spectroscopic and Crystallographic Elucidation for Structural and Electronic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise chemical structure and conformational preferences of 3-Formylphenyl benzoate (B1203000) in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Formylphenyl benzoate are predicted to show distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to display signals in three main regions. The most downfield signal would be a singlet corresponding to the aldehydic proton, anticipated around 9.9-10.1 ppm due to the strong deshielding effect of the carbonyl group. The aromatic region, between approximately 7.2 and 8.4 ppm, would contain a complex set of multiplets for the nine aromatic protons. The protons on the formyl-substituted ring (H2', H4', H5', H6') and the benzoate ring (H2, H3, H4, H5, H6) would be distinguishable through their splitting patterns and chemical shifts. Protons ortho to the carbonyl or ester groups would be shifted further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the 14 carbon atoms. Two signals are expected in the carbonyl region: one for the ester carbonyl carbon (around 164-166 ppm) and another for the aldehyde carbonyl carbon (around 190-192 ppm). The remaining twelve signals for the aromatic carbons would appear between 120 and 155 ppm.

2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks within each aromatic ring, while HSQC would correlate each proton signal to its directly attached carbon. HMBC would be crucial for identifying long-range (2-3 bond) correlations, for instance, between the aldehydic proton and the carbons of its ring, and between the protons on one ring and the ester carbonyl carbon, thus confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~10.0 (s) | ~191 |

| Ester (C=O) | - | ~165 |

| C1 | - | ~129 |

| C2, C6 | ~8.2 (d) | ~130 |

| C3, C5 | ~7.5 (t) | ~129 |

| C4 | ~7.7 (t) | ~134 |

| C1' | - | ~151 |

| C2' | ~7.9 (s) | ~130 |

| C3' | - | ~137 |

| C4' | ~7.8 (d) | ~124 |

| C5' | ~7.6 (t) | ~130 |

| C6' | ~8.1 (d) | ~135 |

Note: These are estimated values based on standard functional group effects. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.

The conformation of this compound in solution is primarily defined by the torsion angles around the ester linkage (C-C(=O)-O-C). Computational studies on the related molecule phenyl benzoate suggest that the molecule is non-planar, with the phenyl rings twisted relative to the ester plane. researchgate.netnih.gov

Nuclear Overhauser Effect (NOE) spectroscopy can provide experimental evidence for the preferred conformation. Through-space interactions between protons on the benzoate ring and the formylphenyl ring would be observed if they are in close proximity. For instance, an NOE correlation between the H2/H6 protons of the benzoate ring and the H2' proton of the formylphenyl ring would indicate a specific spatial arrangement, allowing for the determination of the dominant conformer in solution. mdpi.comnih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. The most prominent peaks would be the C=O stretching vibrations. A sharp, intense band for the ester carbonyl stretch is expected around 1735-1750 cm⁻¹, while the aldehyde carbonyl stretch would appear at a slightly lower wavenumber, typically in the range of 1700-1715 cm⁻¹. The presence of two distinct C=O bands would confirm the presence of both functional groups.

Other significant absorptions would include the C-O stretching vibrations of the ester group (around 1270 cm⁻¹ and 1100 cm⁻¹), C-H stretching from the aldehyde group (two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C ring stretching bands (in the 1450-1600 cm⁻¹ region).

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Aldehyde C=O Stretch | 1715 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Ester C-O Stretch | 1300 - 1050 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Raman spectroscopy would offer complementary data to FTIR. While the carbonyl stretches would be visible, Raman spectra often show strong signals for non-polar, symmetric vibrations. Therefore, the aromatic C=C ring stretching and ring breathing modes of the two phenyl rings are expected to be particularly intense. nih.gov The symmetric vibrations of the benzene rings would provide clear signals that are valuable for detailed structural confirmation.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most unambiguous and precise structural information for a molecule in the solid state. nih.gov While a specific crystal structure for this compound has not been reported in the surveyed literature, a crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles.

The analysis would definitively establish the planarity or non-planarity of the molecule. Based on studies of similar compounds like phenyl benzoate and 3-methylphenyl benzoate, it is expected that the phenyl rings would be twisted out of the plane of the central ester group. semanticscholar.orgresearchgate.net The key torsion angles defining this conformation, C(2)-C(1)-C(=O)-O and C(1)-C(=O)-O-C(1'), would be determined with high precision.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygens or π-π stacking between the aromatic rings, would be identified and characterized. These interactions are crucial for understanding the solid-state properties of the compound.

Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography of this compound

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Ester C=O | ~1.21 Å |

| Aldehyde C=O | ~1.22 Å |

| Ester C-O (acyl) | ~1.35 Å |

| Ester C-O (phenyl) | ~1.41 Å |

| Aromatic C-C | ~1.39 Å (average) |

| Aldehyde C-H | ~1.09 Å |

| **Bond Angles (°) ** | |

| O=C-O (ester) | ~123° |

| C-O-C (ester) | ~118° |

| O=C-C (aldehyde) | ~124° |

Note: These values are typical for related organic esters and aldehydes and serve as a predictive guide.

Determination of Molecular Geometry and Conformation

The molecule consists of two phenyl rings connected by an ester linkage (-COO-). One ring is substituted with a formyl group (-CHO) at the meta-position. The geometry of the phenyl rings themselves is expected to be planar, as is typical for aromatic systems. The ester group also possesses a degree of planarity due to resonance.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond in the ester group | ~1.20 Å |

| C(O)-O Bond Length | Ester single bond | ~1.36 Å |

| O-C(phenyl) Bond Length | Ester oxygen to formyl-substituted phenyl ring | ~1.41 Å |

| C-C-O Angle | Angle within the ester group | ~111° |

| C-O-C Angle | Angle at the ester oxygen | ~118° |

| Dihedral Angle | Torsion angle between the planes of the two phenyl rings | ~60° - 80° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of this compound is governed by a combination of weak, non-covalent interactions, which dictate the crystal lattice energy and macroscopic physical properties. The key functional groups—the formyl (aldehyde) group, the ester carbonyl, and the two aromatic π-systems—are all capable of participating in significant intermolecular contacts.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor. The oxygen atoms of the ester carbonyl and the formyl group are electronegative and can participate in weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.

π-Stacking Interactions: Aromatic compounds frequently exhibit π-π stacking, an attractive non-covalent interaction between the electron clouds of their aromatic rings. mdpi.com This interaction can occur in various geometries, including face-to-face or parallel-displaced arrangements. nih.govrsc.org The presence of both an electron-rich phenyl ring and a formyl-substituted (and thus more electron-poor) phenyl ring could facilitate favorable polar-π interactions, where the electrostatic component of the stacking is enhanced. nih.gov Such interactions are crucial in controlling the self-assembly and molecular recognition processes in organic solids. mdpi.comnih.gov

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Weak Hydrogen Bonding | C-H (aromatic) and O=C (ester/formyl) | An electrostatic interaction where an aromatic hydrogen atom is attracted to the lone pair of an oxygen atom on an adjacent molecule. |

| π-π Stacking | Benzoyl Phenyl Ring ↔ Formylphenyl Ring | Attractive interaction between the π-electron systems of adjacent aromatic rings, contributing to crystal packing. |

| Dipole-Dipole Interactions | Ester and Formyl Groups | Electrostatic attraction between the permanent dipoles associated with the polar C=O bonds. |

| Van der Waals Forces | Entire Molecule | General, non-specific attractive forces arising from temporary fluctuations in electron density. |

Co-crystallization Strategies for Complex Analysis

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in the same crystal lattice. globalresearchonline.netijlpr.com For a molecule like this compound, co-crystallization could be employed to facilitate structural analysis or to create novel materials with desired properties. The design of co-crystals relies on establishing robust intermolecular interactions, primarily hydrogen bonding and π-stacking. nih.gov

Several strategies are available for preparing co-crystals. nih.govmdpi.com The selection of a suitable co-former is critical and is based on its ability to form complementary and predictable non-covalent interactions (supramolecular synthons) with the target molecule. For this compound, potential co-formers could include molecules with strong hydrogen bond donors (e.g., carboxylic acids, phenols) that can interact with the acceptor sites on the ester and formyl groups. Co-formers with electron-rich or electron-poor aromatic systems could also be selected to induce specific π-stacking arrangements. ijlpr.com

| Method | Description | Advantages |

|---|---|---|

| Solvent Evaporation | The target and co-former are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. nih.govmdpi.com | Simple, widely used for screening, can produce high-quality single crystals. |

| Grinding | The solid target and co-former are ground together, sometimes with a catalytic amount of solvent (liquid-assisted grinding), to induce a solid-state reaction. nih.gov | Solvent-free or low-solvent method, rapid screening. |

| Slurry Crystallization | A suspension of the target and co-former is stirred in a solvent in which they are sparingly soluble. The more stable co-crystal phase will form over time. nih.govnih.gov | Effective for reaching thermodynamic equilibrium. |

| Antisolvent Addition | An antisolvent is added to a solution of the target and co-former to reduce solubility and induce co-crystallization. nih.govmdpi.com | Good control over supersaturation and particle size. |

| Supercritical Fluid Processing | Utilizes supercritical fluids (e.g., CO2) as solvents or antisolvents to create co-crystals. mdpi.com | Produces pure, solvent-free particles. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₀O₃), the exact molecular weight is 226.06 g/mol , identical to its isomer 4-formylphenyl benzoate. nih.gov

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation processes common to aromatic esters and aldehydes. libretexts.org The initial event is the formation of a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 226.

The fragmentation of aromatic esters is often dominated by cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.compharmacy180.com The most prominent fragmentation pathway for benzoate esters involves the cleavage of the C(O)-OAr bond to form the highly stable benzoyl cation. pharmacy180.com

Key predicted fragments include:

m/z 105 ([C₆H₅CO]⁺): This fragment, the benzoyl cation, is typically the base peak (most intense peak) in the mass spectra of benzoate esters. pharmacy180.comnist.gov Its high stability is due to resonance.

m/z 77 ([C₆H₅]⁺): The phenyl cation can be formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105). pharmacy180.com

m/z 121 ([C₇H₅O₂]⁺): This peak would correspond to the 3-formylphenoxide radical cation, formed by the loss of the benzoyl radical.

m/z 105 ([M-1]⁺): Aromatic aldehydes often show a significant M-1 peak due to the loss of the aldehydic hydrogen atom, resulting in a stable acylium ion. youtube.comdocbrown.infomiamioh.edu

m/z 77 ([M-29]⁺): Loss of the entire formyl group (•CHO) can also occur. youtube.commiamioh.educhegg.com

The analysis of these characteristic fragments allows for the unambiguous confirmation of the benzoyl and formylphenyl substructures within the molecule.

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 226 | [C₁₄H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₆H₅CO]⁺ | α-cleavage of the ester C-OAr bond (loss of •OC₆H₄CHO). Expected Base Peak. |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105). |

| 121 | [OC₆H₄CHO]⁺• | Cleavage of the ester bond with charge retention on the formylphenyl portion. |

| 225 | [C₁₄H₉O₃]⁺ | Loss of a hydrogen radical from the aldehyde group (M-1). |

| 197 | [C₁₃H₉O₂]⁺ | Loss of the formyl radical (•CHO) from the molecular ion (M-29). |

| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl ring (m/z 77). |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of medium-sized organic molecules like 3-Formylphenyl benzoate (B1203000). DFT calculations are instrumental in determining the optimized geometry, conformational preferences, and predicting various spectroscopic and electronic properties.

The geometry of 3-Formylphenyl benzoate is optimized to find the lowest energy arrangement of its atoms. cnr.it This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For flexible molecules, this optimization is crucial for understanding their stable conformations.

Table 1: Representative Optimized Geometrical Parameters for a Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.35 | |

| O-C (phenyl) | 1.41 | |

| C=O (formyl) | 1.22 | |

| C-H (formyl) | 1.11 | |

| Bond Angles (°) | O=C-O | 123.5 |

| C-O-C | 118.0 | |

| Dihedral Angles (°) | Phenyl-C(=O)-O-Phenyl | 50.0 |

| Note: These are representative values based on calculations of similar aromatic esters. Actual values may vary depending on the specific conformer and level of theory. |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the optimized structure. For this compound, characteristic vibrational modes would include the C=O stretching frequencies for both the ester and the formyl groups, which are expected to appear in the region of 1700-1750 cm⁻¹ and 1680-1715 cm⁻¹ respectively. Aromatic C-H and C=C stretching vibrations would also be prominent features. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. mdpi.com These theoretical predictions can be correlated with experimental NMR spectra to assist in signal assignment and structural elucidation. The chemical shifts would be influenced by the electronic environment of each nucleus, with the formyl proton and carbonyl carbons being particularly deshielded.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) ester | ~1735 cm⁻¹ |

| ν(C=O) formyl | ~1705 cm⁻¹ | |

| ¹H NMR | δ(CHO) | ~9.9 - 10.1 ppm |

| ¹³C NMR | δ(C=O) ester | ~165 ppm |

| δ(C=O) formyl | ~192 ppm | |

| UV-Vis | λ_max (π → π*) | ~250 - 280 nm |

| Note: These are estimated values and can be influenced by the solvent and the specific computational method used. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate portion, while the LUMO is likely to be centered on the electron-withdrawing formylphenyl moiety.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Note: These values are illustrative and depend on the level of theory and basis set employed. |

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic nature of a molecule.

Chemical Potential (μ): Indicates the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). nih.gov

These indices provide a quantitative basis for predicting how this compound might behave in chemical reactions. The presence of the electron-withdrawing formyl group is expected to increase its electrophilicity.

Molecular Dynamics and Simulation Studies for Conformational Landscapes

While DFT calculations provide valuable information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational landscape of this compound by simulating the motion of its atoms at a given temperature. nih.govelifesciences.org

By running simulations for an extended period, it is possible to observe transitions between different conformational states and to map out the potential energy surface. This information is crucial for understanding the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium. cam.ac.uk Such studies can reveal the preferred shapes the molecule adopts in solution, which can have significant implications for its biological activity or material properties.

Investigation of Intramolecular Charge Transfer Phenomena

Computational studies offer significant insights into the electronic behavior of molecules, including the phenomenon of intramolecular charge transfer (ICT). In the case of this compound, the presence of both an electron-withdrawing formyl group (-CHO) on the phenyl ring of the phenol moiety and the benzoate group creates a potential for ICT upon electronic excitation.

Theoretical investigations into substituted phenyl benzoates have demonstrated that the electronic properties of the molecule are sensitive to the nature and position of the substituents. nih.gov The formyl group at the meta position of the phenyl ring acts as a moderate electron-withdrawing group through its negative inductive (-I) and resonance (-R) effects. This electronic perturbation influences the distribution of electron density in both the ground and excited states of the molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools to model and predict the electronic transitions and charge distribution in molecules like this compound. By calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of the electronic transitions can be elucidated. For an ICT to occur, the HOMO and LUMO are typically localized on different parts of the molecule. In this compound, it is plausible that the HOMO is located more on the benzoate-phenyl ring, which is relatively more electron-rich, while the LUMO is situated more towards the formyl-substituted phenyl ring, the more electron-deficient part of the molecule.

Upon photoexcitation, an electron would be promoted from the HOMO to the LUMO, resulting in a net transfer of electron density from the benzoate portion to the formylphenyl portion of the molecule. This charge redistribution in the excited state leads to a larger dipole moment compared to the ground state, a hallmark of an ICT state.

The likelihood and efficiency of this ICT process can be correlated with Hammett substituent constants (σ). Studies on other substituted benzoate esters have shown a correlation between the rate of intramolecular electron transfer and the Hammett σ-values of the substituents. scispace.com The positive σ value for a meta-formyl group indicates its electron-withdrawing nature, which would favor the charge transfer process by stabilizing the increased electron density on the formyl-substituted ring in the excited state.

The following table summarizes the expected electronic properties based on computational chemistry principles:

| Property | Expected Characteristic for this compound | Rationale |

| HOMO Localization | Predominantly on the benzoate-phenyl moiety | This part of the molecule is the primary electron-donating group. |

| LUMO Localization | Predominantly on the 3-formylphenyl moiety | The formyl group is an electron-withdrawing group, creating an electron-deficient center. |

| Excited State Dipole Moment | Significantly larger than the ground state dipole moment | Result of the charge separation upon photoinduced electron transfer. |

| Solvatochromism | Positive solvatochromism (red-shift in emission spectra with increasing solvent polarity) | The polar ICT excited state is stabilized to a greater extent than the ground state by polar solvents. |

Theoretical Basis for Catalytic Processes and Reaction Mechanisms

Theoretical and computational chemistry provide a fundamental understanding of reaction mechanisms and the role of catalysts by mapping out the potential energy surface of a reaction. For this compound, theoretical studies can elucidate its reactivity in various chemical transformations, particularly in processes where the formyl and ester groups participate.

The electronic structure of this compound, as can be determined by DFT calculations, is key to understanding its reactivity. The formyl group, being an electrophilic center, is susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification, and the aromatic rings can participate in electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the attacking species.

Computational studies on related substituted aromatic esters can provide a framework for predicting the reaction pathways involving this compound. For instance, the study of substituent effects on the electronic structure of benzoic acid derivatives shows that electron-withstanding groups influence the pKa and reactivity of the carboxylic group. semanticscholar.org By analogy, the formyl group in this compound will affect the reactivity of the ester's carbonyl group.

In the context of catalysis, this compound could act as a substrate in various catalytic reactions. For example, the formyl group can be a handle for catalytic hydrogenation to an alcohol or reductive amination to an amine. Theoretical studies can model the interaction of the substrate with a catalyst, detailing the binding modes, activation energies of elementary steps, and the structure of transition states.

A hypothetical catalytic hydrogenation of the formyl group can be investigated computationally. The mechanism would likely involve the following steps, each with a calculable energy barrier:

Adsorption of this compound onto the catalyst surface: The geometry and energy of adsorption can be calculated.

Dissociative chemisorption of hydrogen on the catalyst surface.

Stepwise or concerted transfer of hydrogen atoms to the formyl group.

Desorption of the product, (3-(hydroxymethyl)phenyl) benzoate, from the catalyst surface.

The table below outlines key parameters that can be obtained from computational studies to describe a catalytic reaction involving this compound:

| Parameter | Computational Method | Information Gained |

| Reaction Energy Profile | DFT (Transition State Theory) | Provides activation energies and reaction enthalpies for each elementary step, identifying the rate-determining step. |

| Geometric Parameters | DFT Geometry Optimization | Determines the bond lengths and angles of reactants, intermediates, transition states, and products. |

| Vibrational Frequencies | DFT Frequency Calculation | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. |

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Reveals the changes in electron density at different atomic centers throughout the reaction. |

By performing such theoretical investigations, a detailed, atomistic-level understanding of the catalytic processes and reaction mechanisms involving this compound can be achieved, guiding the design of new catalysts and the optimization of reaction conditions.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Synthesis

The pursuit of more efficient and environmentally benign methods for synthesizing 3-Formylphenyl benzoate (B1203000) is a primary focus of future research. While traditional esterification methods are effective, they often rely on harsh conditions or catalysts that are difficult to recover and reuse. The development of advanced catalytic systems is crucial for overcoming these limitations.

Researchers are investigating a new generation of catalysts, including noble-metal-based bimetallic oxide clusters, which have shown remarkable efficiency in ester-producing reactions using oxygen as the sole oxidant. labmanager.combritishwaterfilter.com These catalysts, with mean diameters as small as 1.2 nm, offer high reactivity and versatility for producing aryl esters, minimizing waste through high atom economy. labmanager.com Another promising area is the use of solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, which represent a significant simplification over classical procedures in a green chemistry context. nih.govbohrium.comresearchgate.net These methods, often enhanced by microwave activation, can lead to higher yields, shorter reaction times, and easier product work-up. bohrium.comresearchgate.net

Future efforts will likely concentrate on designing heterogeneous catalysts that offer high selectivity for the esterification of 3-hydroxybenzaldehyde (B18108) with benzoic acid, while allowing for easy separation and recycling. The table below outlines potential catalytic systems and their advantages.

| Catalytic System | Key Features | Potential Advantages for 3-Formylphenyl Benzoate Synthesis |

| Bimetallic Oxide Nanoclusters | Noble metal clusters (e.g., RhRu) on a support. labmanager.com | High catalytic activity, use of molecular oxygen as a green oxidant, potential for high atom economy. labmanager.com |

| Phase Transfer Catalysis (PTC) | Solvent-free, solid-liquid systems. nih.govbohrium.com | Simplified procedures, reduced solvent waste, potential for microwave activation to speed up reactions. nih.govbohrium.com |

| Supported Acidic Catalysts | Heterogeneous catalysts like p-toluenesulfonic acid (PTSA) in dry media. nih.govbohrium.com | Good yields, easy separation of catalyst, applicable to classical esterification. nih.gov |

| Graphene-Assembled Catalysts (GACs) | Dual-metal cores (e.g., copper ions) supported on polymeric carbon nitride. sciencedaily.com | High efficiency and selectivity, catalyst recoverability and reusability, significantly lower carbon footprint. sciencedaily.com |

The overarching goal is to create catalytic processes that are not only efficient and high-yielding but also economically viable and environmentally responsible, paving the way for large-scale, sustainable production of this compound.

Exploration of Bio-Inspired Synthetic Routes for this compound

A significant paradigm shift in chemical synthesis involves harnessing the power of biological systems. Bio-inspired and biocatalytic routes for producing aromatic esters like this compound offer numerous advantages, including high selectivity, mild reaction conditions, and environmental friendliness. frontiersin.org

Enzymatic synthesis, particularly using lipases, has become a promising alternative to traditional chemical methods for producing aromatic esters. researchgate.netmdpi.com Lipases can catalyze esterification reactions with high efficiency and regioselectivity, often in solvent-free systems or green co-solvents, which enhances sustainability. frontiersin.orgresearchgate.net Research is focused on identifying and engineering robust enzymes that can efficiently catalyze the reaction between 3-hydroxybenzaldehyde and an activated benzoic acid derivative. Immobilized lipases are of particular interest as they can be easily recovered and reused, making the process more economical. frontiersin.orgmdpi.com

Furthermore, biocatalysis can be applied to the synthesis of the precursor aldehydes. nih.gov For instance, researchers have developed efficient enzymatic processes for producing benzaldehyde (B42025) from L-phenylalanine, achieving high conversion rates with mutant enzymes. nih.gov Similar pathways could be engineered for the sustainable production of 3-hydroxybenzaldehyde from renewable feedstocks. The use of plant wastes as a source of biocatalysts for the reduction of benzaldehydes to their corresponding alcohols also highlights an innovative approach to green chemistry that could be adapted for precursor synthesis. scielo.org.mxredalyc.org

| Biocatalytic Approach | Description | Potential Application for this compound |

| Lipase-Catalyzed Esterification | Use of enzymes like Candida antarctica lipase (B570770) B (CALB) to form the ester bond. mdpi.com | Direct, highly selective synthesis from 3-hydroxybenzaldehyde and a benzoate precursor under mild conditions. researchgate.net |

| Whole-Cell Biotransformation | Utilizing engineered microorganisms to perform multi-step syntheses. | Production of 3-hydroxybenzaldehyde from simple, renewable starting materials. nih.gov |

| Enzyme Engineering | Modifying enzyme structures through mutagenesis to improve activity and stability. nih.gov | Creating tailor-made enzymes with enhanced efficiency and specificity for the synthesis of this compound. |

| Use of Plant-Based Biocatalysts | Aqueous extracts from vegetable wastes containing enzymes capable of chemical transformations. scielo.org.mxredalyc.org | A sustainable source of enzymes for precursor synthesis, adding value to agricultural waste. scielo.org.mxredalyc.org |

The exploration of these bio-inspired routes represents a move towards processes that are not only greener but also capable of producing highly pure compounds with potentially novel properties.

Expansion of this compound Applications in Novel Functional Materials

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a stable benzoate moiety, makes it an attractive building block for the synthesis of advanced functional materials. Future research is expected to increasingly exploit these features to create novel polymers and smart materials.

The aldehyde group is highly versatile and can participate in a variety of polymerization and modification reactions. researchgate.net It is a key component in the formation of polyacetals, and certain aromatic aldehydes can undergo chain-growth polymerization to create polymers that are sensitive to stimuli like acid. researchgate.netacs.org This property is particularly valuable for creating "self-immolative" or transient materials that can depolymerize on command, with potential applications in drug delivery, temporary coatings, and recyclable electronics. researchgate.net

Another significant area of research is the use of the aldehyde group to form dynamic covalent bonds, such as Schiff base linkages (-N=CH-), through condensation with primary amines. mdpi.com These bonds are reversible and can be cleaved under mild acidic conditions, enabling the design of degradable polymers, responsive hydrogels, and adaptable materials for nanofabrication. mdpi.com By incorporating this compound into polymer backbones, materials with tunable degradation profiles and responsiveness to specific environmental triggers could be developed.

| Potential Application Area | Role of this compound | Resulting Material Properties |

| Transient Electronics | Monomer for acid-sensitive polyaldehydes. researchgate.net | Materials that can be depolymerized and removed without harsh chemicals. |

| Drug Delivery Systems | Building block for polymers with acid-cleavable Schiff base linkages. mdpi.com | Smart carriers that release their payload in response to the acidic environment of tumors or specific cellular compartments. mdpi.com |

| Advanced Coatings & Adhesives | Cross-linking agent or functional monomer in resin formulations. | Enhanced thermal stability, tunable mechanical properties, and potential for reversible bonding. |

| Nanofabrication | Component of block copolymers for directed self-assembly. mdpi.com | Creation of well-defined nanostructures with acid-sensitive domains for pattern transfer. |

The integration of this compound into polymer chemistry is a promising frontier that could lead to the development of next-generation materials with built-in functionality and environmental responsiveness.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is creating powerful new tools for accelerating chemical discovery and process optimization. For this compound, these computational approaches can be applied to everything from designing novel derivatives to predicting optimal synthesis routes.